3-[(4-Chlorophenyl)sulfanyl]aniline
Description
3-[(4-Chlorophenyl)sulfanyl]aniline is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂) at the para position and a sulfanyl (-S-) linked 4-chlorophenyl group at the meta position (Figure 1). Its molecular formula is C₁₂H₁₀ClNS, with a molecular weight of 235.73 g/mol (calculated).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXVZXOUSFCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]aniline typically involves the reaction of 4-chlorothiophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-chlorothiophenol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with 3-[(4-Chlorophenyl)sulfanyl]aniline, differing in substituent positions, functional groups, or oxidation states:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Not reported | C₁₂H₁₀ClNS | 235.73 | NH₂ at para, sulfanyl-linked 4-Cl-phenyl |
| 4-[(4-Chlorophenyl)sulfonyl]aniline | 7146-68-1 | C₁₂H₁₀ClNO₂S | 267.73 | Sulfonyl (-SO₂-) instead of sulfanyl (-S-) |
| 3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline | Not reported | C₁₃H₁₂ClNS | 249.76 | Methyl substituent on phenyl, Cl on aniline |
| 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline | 208038-97-5 | C₁₂H₉ClN₂O₂S | 280.73 | Nitro (-NO₂) at position 5 on aniline |
| 4-[(2-Chlorophenyl)sulfanyl]aniline | 4726-27-6 | C₁₂H₁₀ClNS | 235.73 | Cl at ortho position on phenyl |
| 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline | 1038510-00-7 | C₁₃H₁₂ClNOS | 265.76 | Methoxy (-OCH₃) on phenyl |
Key Observations :
- Sulfonyl vs. Sulfanyl: Sulfonyl derivatives (e.g., 4-[(4-Chlorophenyl)sulfonyl]aniline) exhibit higher polarity and molecular weight due to the oxidized sulfur, enhancing thermal stability but reducing solubility in nonpolar solvents .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline) decrease basicity of the aniline NH₂, while electron-donating groups (e.g., -OCH₃ in 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline) increase reactivity in electrophilic substitutions .
Physicochemical Properties
- Sulfonyl analogs are more hydrophilic .
- Thermal Stability : Sulfonyl derivatives (e.g., 4-[(4-Chlorophenyl)sulfonyl]aniline) decompose at higher temperatures (~250–300°C) compared to sulfanyl analogs (~200°C) due to stronger S=O bonds .
- Crystallinity: X-ray studies of related compounds (e.g., 4-[(4-Aminophenyl)sulfonyl]aniline) reveal planar aromatic systems with hydrogen-bonding networks involving NH₂ and sulfonyl groups, influencing packing efficiency .
Biological Activity
3-[(4-Chlorophenyl)sulfanyl]aniline, with the chemical formula C13H12ClN2S and CAS Number 1184524-48-8, is a compound that belongs to the thiazole class. Its unique structural features, including a chlorophenyl group and a sulfanyl group attached to an aniline backbone, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have demonstrated its efficacy against various human tumor cell lines, including breast and lung cancers. The compound appears to induce apoptosis in cancer cells through modulation of specific signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values indicating significant anticancer activity:
Table 2: Cytotoxicity Data
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25.0 |
| A549 | 30.5 |
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors that play crucial roles in disease pathways. For instance, docking studies have suggested that this compound can effectively bind to the active sites of certain kinases involved in cancer progression.
Figure 1: Docking Interaction with PI3Kα
Docking Interaction (Illustrative purposes only)
Synthesis and Structural Characteristics
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions between 4-chlorothiophenol and aniline. This process is often conducted in the presence of a base like sodium hydroxide in solvents such as ethanol or methanol at elevated temperatures. The reaction conditions are critical for achieving high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
